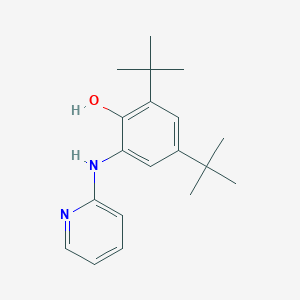

![molecular formula C19H20N4O3S B5592671 5-(2-甲基苯基)-4-[(2,4,6-三甲氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5592671.png)

5-(2-甲基苯基)-4-[(2,4,6-三甲氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, including aminomethylation, cyanoethylation, and condensation with aromatic aldehydes. For example, Hakobyan et al. (2017) described the functionalization of 5-(4-alkoxybenzyl)-4-R-4H-1,2,4-triazole-3-thiols through aminomethylation and cyanoethylation reactions, indicating the versatility of triazole synthesis methods (Hakobyan et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including their tautomeric forms, has been extensively studied using spectroscopic and theoretical methods. For instance, Srivastava et al. (2016) provided a detailed analysis of the spectral (FT-IR, UV-visible, NMR) features and theoretical studies of a new triazole compound, highlighting the accuracy of density functional theory (DFT) calculations in predicting molecular structures (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, contributing to their broad range of applications. Rajurkar et al. (2016) explored the antimicrobial evaluation of triazole derivatives, demonstrating their potential as significant agents compared to standard drugs. This highlights the chemical reactivity and potential biological activity of triazole compounds (Rajurkar et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their application and functionality. For example, the crystal structure analysis of triazole compounds provides insights into their stability and interactions, as demonstrated by Xu et al. (2006) in their synthesis and crystal structure study of a triazole derivative (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, potential as ligands in coordination compounds, and biological activities, are of significant interest. Nayak and Poojary (2019) discussed the synthesis and characterization of a triazole compound, examining its potential inhibitory action through docking studies, which sheds light on the chemical versatility and biological relevance of these compounds (Nayak & Poojary, 2019).

科学研究应用

抗菌活性

1,2,4-三唑衍生物的合成已证明具有潜在的抗菌活性。一项研究合成了新型的 4,5-二取代的 2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,对各种微生物显示出良好至中等的活性 (Bektaş 等,2010)。这表明包括 5-(2-甲基苯基)-4-[(2,4,6-三甲氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇在内的该化学类别中的化合物可以探索其抗菌特性。

抗氧化剂评估

具有 1,2,4-三唑部分的化合物也已对其抗氧化活性进行了评估。合成了新型的吩噻嗪连接的取代的亚苄基氨基-1,2,4-三唑衍生物,并在各种检测中显示出有效的抗氧化活性 (马迪拉等人,2015)。这表明 5-(2-甲基苯基)-4-[(2,4,6-三甲氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇衍生物具有作为有效抗氧化剂的潜力。

DNA 甲基化抑制

1,2,4-三唑衍生物的功能化已被研究其抑制癌症 DNA 甲基化的能力,这是癌症进展中的一个关键过程。一项研究表明,特定三唑衍生物的氨甲基化和氰乙基化反应对癌症 DNA 甲基化有影响 (Hakobyan 等,2017)。这表明 5-(2-甲基苯基)-4-[(2,4,6-三甲氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇在癌症治疗方面具有潜在的研究途径。

缓蚀

对吡啶基取代三唑的席夫碱的研究表明,它们可用作盐酸溶液中低碳钢的有效缓蚀剂,一项研究证明了其高缓蚀性能 (安萨里等人,2014)。这展示了三唑衍生物在保护金属免受腐蚀方面的潜在应用。

属性

IUPAC Name |

3-(2-methylphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-7-5-6-8-14(12)18-21-22-19(27)23(18)20-11-15-16(25-3)9-13(24-2)10-17(15)26-4/h5-11H,1-4H3,(H,22,27)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALDOHHTONGXFS-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)

![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)

![2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)

![5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5592673.png)

![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)

![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)